
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a chemical compound with the molecular formula C16H23N3O . It has a molecular weight of 273.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analogues
The synthesis of compounds structurally related to "3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea" often involves complex reactions highlighting the versatility of tetrahydroquinoline derivatives in chemical synthesis. For example, studies on the Fischer synthesis of indoles from arylhydrazones detail transformations of tetrahydroquinoline derivatives, demonstrating their relevance in creating pharmacologically active heterocyclic compounds (Fusco & Sannicolo, 1978). Such methods could be pertinent to the synthesis and modification of "3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea," providing a foundational approach for creating analogs with enhanced biological activities.
Biological Activities and Potential Applications
The biological significance of urea derivatives in medicinal chemistry is well-documented, with various urea-based molecules being explored for therapeutic applications. For instance, urease inhibitors have been investigated for their potential in treating gastric and urinary tract infections caused by urea-hydrolyzing bacteria, indicating the medical relevance of urea modifications (Kosikowska & Berlicki, 2011). Similarly, tetrahydroisoquinoline derivatives, including those structurally akin to "3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea," are highlighted for their therapeutic potential across a range of disorders, suggesting possible applications in drug discovery and development (Singh & Shah, 2017).
Urea in Metabolic Processes and Environmental Applications
Beyond pharmacological interests, urea and its derivatives play crucial roles in metabolic processes and environmental applications. Research on urea metabolism in ruminants discusses urease's function in nitrogen recycling, underscoring the broader biological importance of urea derivatives (Jin et al., 2018). Furthermore, urea has been evaluated as a sustainable hydrogen carrier, highlighting its potential in energy storage technologies and offering insights into the environmental applications of urea-based compounds (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJFQKSTXJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2CCCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

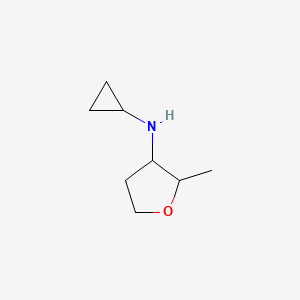
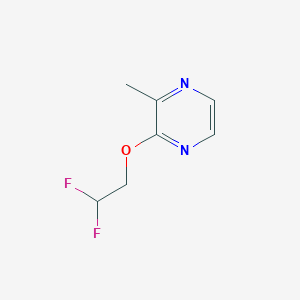
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

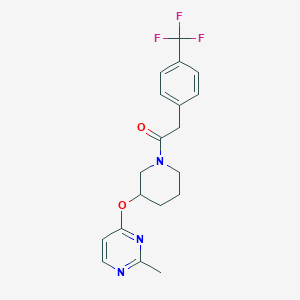
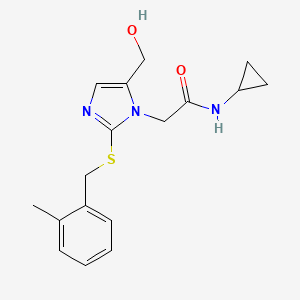
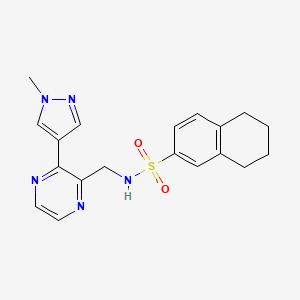
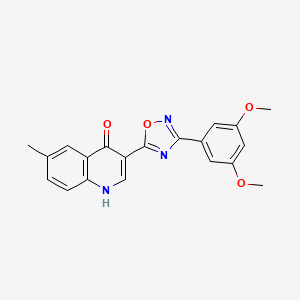
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
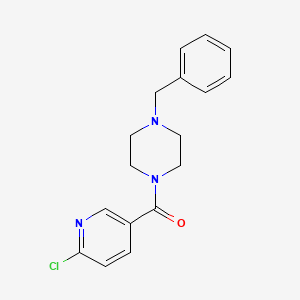

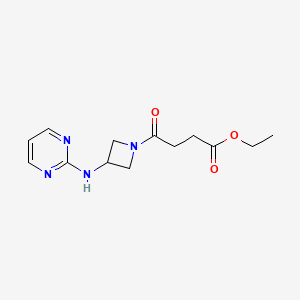
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)